4-Bromo-5-chloro-2-methoxypyridine
Description
Overview of Pyridine (B92270) Scaffold Significance in Organic and Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic and medicinal chemistry. wikipedia.orgorganic-chemistry.orgmdpi.com Its unique structural and electronic properties, including its weak basicity and ability to participate in hydrogen bonding, make it a privileged scaffold in the design of new molecules. mdpi.comcymitquimica.com The pyridine moiety is found in a multitude of naturally occurring compounds, such as vitamins like niacin and alkaloids, as well as in a vast number of synthetic pharmaceuticals and agrochemicals. cymitquimica.com Its presence can significantly influence a molecule's pharmacological profile, including its solubility, metabolic stability, and binding affinity to biological targets. mdpi.comcymitquimica.com Consequently, the development of synthetic methodologies for functionalized pyridines remains an active and crucial area of research. google.com
Relevance of Halogenation and Alkoxy Substitution on Pyridine Rings
The strategic placement of substituents on the pyridine ring is a powerful tool for modulating its chemical and physical properties. Halogen atoms (fluoro, chloro, bromo, iodo) are particularly important substituents in medicinal chemistry and materials science. biosynth.com The introduction of halogens can alter the electronic distribution within the pyridine ring, influencing its reactivity in subsequent chemical transformations. biosynth.com Halogenated pyridines are key building blocks, as the carbon-halogen bond serves as a versatile handle for a wide range of cross-coupling reactions, allowing for the construction of more complex molecular architectures. biosynth.com
Similarly, alkoxy groups (such as a methoxy (B1213986) group) also play a critical role. The methoxy group can influence the compound's reactivity and solubility. cymitquimica.com It is an electron-donating group, which can affect the regioselectivity of further reactions on the pyridine ring. The combination of halogen and alkoxy substituents on a pyridine scaffold creates a multifunctional platform for synthetic chemists to explore.
Positioning 4-Bromo-5-chloro-2-methoxypyridine within the Landscape of Substituted Pyridines
This compound is a polysubstituted pyridine derivative that embodies the principles of strategic functionalization. Its structure features two different halogen atoms (bromo and chloro) and an alkoxy group (methoxy) at specific positions on the pyridine ring. This distinct substitution pattern makes it a highly valuable intermediate in organic synthesis. The presence of both a bromine and a chlorine atom offers the potential for differential reactivity in cross-coupling reactions, enabling chemists to introduce different functionalities in a stepwise and controlled manner. The methoxy group at the 2-position further modulates the electronic properties of the ring. This compound serves as a prime example of a versatile building block for the synthesis of more complex, highly functionalized pyridine-containing target molecules. cymitquimica.com
Chemical and Physical Properties of this compound
The fundamental properties of this compound are crucial for its application in a laboratory setting. Below is a summary of its key physical and chemical data.
| Property | Value |
| CAS Number | 1211534-25-6 |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol |
| IUPAC Name | This compound |
| SMILES | COC1=NC=C(C(=C1)Br)Cl |
| InChI Key | RSSHUQXUQXYECT-UHFFFAOYSA-N |
| Physical State | Solid |
| XLogP3 | 2.5 |
| Monoisotopic Mass | 220.92430 Da |
Data sourced from public chemical databases. uni-muenchen.de
Synthesis and Reactivity
The synthesis of bromo-2-alkoxypyridines can be achieved through various methods. A common approach involves the O-alkylation of the corresponding bromo-substituted 2-pyridones. For instance, a bromo-substituted 2-pyridone can be reacted with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a mild base like silver carbonate in a nonpolar solvent. saskoer.ca This method often provides high yields of the desired 2-alkoxy product. saskoer.ca
The reactivity of this compound is largely dictated by its halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization. For example, a Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, could potentially be performed selectively at the 4-position (bromo) while leaving the 5-position (chloro) intact for a subsequent, different coupling reaction. wikipedia.orgnih.gov This type of sequential functionalization is a powerful strategy in the synthesis of complex molecules. uni-muenchen.de
Applications in Research
This compound is primarily utilized as a versatile building block in organic synthesis. Its utility is particularly evident in the construction of complex heterocyclic systems for medicinal chemistry and materials science research.
Role as a Synthetic Intermediate
The compound serves as a key intermediate for introducing a substituted pyridine moiety into a larger molecule. Research in medicinal chemistry has shown that it can be a precursor for compounds with potential as anticancer and antimicrobial agents. mdpi.com For example, it can be used to synthesize more complex pyridine derivatives that are evaluated for their ability to inhibit specific enzymes or modulate cellular pathways. mdpi.com
Utility in Cross-Coupling Reactions
The presence of two distinct halogen atoms makes this compound an excellent substrate for sequential cross-coupling reactions. The Sonogashira reaction is a prime example of a transformation where this compound could be employed. wikipedia.orgorganic-chemistry.orgnih.gov A typical Sonogashira coupling involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple an alkyne with the aryl bromide. wikipedia.org This would allow for the introduction of an alkynyl substituent at the 4-position of the pyridine ring. The remaining chloro group at the 5-position could then be subjected to another type of cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce a different aryl or vinyl group. This stepwise approach provides a high degree of control over the final structure of the target molecule.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-chloro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSHUQXUQXYECT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743139 | |
| Record name | 4-Bromo-5-chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211534-25-6 | |
| Record name | 4-Bromo-5-chloro-2-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211534-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications in Medicinal Chemistry and Drug Discovery
4-Bromo-5-chloro-2-methoxypyridine as a Core Scaffold for Bioactive Molecules
While this compound is listed in numerous chemical supplier catalogs and has been cited in patents as an intermediate, there is a lack of substantive research demonstrating its use as a primary scaffold for generating libraries of bioactive molecules.
No dedicated studies were found that describe the systematic design and synthesis of a series of analogues and derivatives starting from this compound to explore a specific biological activity. While patents may list this compound as a reactant, the focus is typically on the final, more complex product rather than the exploration of the chemical space around this specific pyridine (B92270) core.
Without a baseline of known biological activity for derivatives of this compound, there are no available reports on structural modifications aimed at enhancing efficacy or other pharmacological properties.
Structure-Activity Relationship (SAR) Studies
Comprehensive SAR studies are contingent on the synthesis and biological testing of a series of related compounds. The absence of such a series for derivatives of this compound means that no SAR data can be presented.
There is no available data on how varying the substituents on the this compound core would impact the efficacy and selectivity of the resulting molecules.
Pharmacophore modeling and ligand-based drug design are computational techniques that rely on a set of known active molecules. Given the lack of identified bioactive derivatives of this compound, these studies have not been performed or published.
Target Identification and Mechanism of Action Studies
The biological targets and the mechanism of action of compounds derived from this compound remain unknown due to the lack of published research in this area.
Enzyme Inhibition Profiles
There is limited publicly available information detailing the specific enzyme inhibition profile of this compound. Its value in medicinal chemistry is typically realized after its incorporation into larger molecules designed to interact with specific enzymatic targets. For instance, derivatives of 2-methoxypyridine (B126380) have been explored as components of enzyme inhibitors. mdpi.comresearchgate.net
Receptor Binding Affinity and Selectivity
Cellular Pathway Modulation
Research into how this compound directly modulates cellular pathways is not extensively published. However, studies on derivative compounds containing the methoxypyridine core indicate that they can influence significant cellular processes. For example, certain methoxyphenyl and methoxypyridine derivatives have been shown to interfere with microtubule formation and induce apoptosis in cancer cells, pointing to a modulation of cell cycle and cell death pathways. nih.gov
Lead Optimization and Preclinical Development
The role of this compound is more prominent in the context of lead optimization, where its structure is modified to create derivatives with improved potency, selectivity, and pharmacokinetic properties.
In vitro Biological Activity Assessment
Derivatives of the 2-methoxypyridine scaffold have demonstrated significant in vitro biological activity, particularly in the area of oncology. A study on a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles revealed potent cytotoxic effects against several human cancer cell lines. mdpi.comresearchgate.net The antiproliferative activity of these compounds was evaluated, and the half-maximal inhibitory concentrations (IC₅₀) were determined, highlighting their potential as anti-cancer agents. mdpi.comresearchgate.net
The study showed that substitutions on the aryl ring attached to the pyridine core significantly influenced the cytotoxic activity. For example, compounds with bromo, nitro, and methoxy (B1213986) substituents on the phenyl ring exhibited promising activity. mdpi.com
Table 1: In vitro Cytotoxic Activity (IC₅₀ in µM) of 2-Methoxypyridine Derivatives against Human Cancer Cell Lines
| Compound | Aromatic Substituent | HepG2 (Liver Cancer) | DU145 (Prostate Cancer) | MBA-MB-231 (Breast Cancer) | Reference |
|---|---|---|---|---|---|
| 5c | 4-chlorophenyl | 3.81 ± 0.04 | 4.01 ± 0.05 | 4.53 ± 0.04 | mdpi.com |
| 5d | 4-bromophenyl | 1.83 ± 0.03 | 1.92 ± 0.04 | 2.01 ± 0.03 | mdpi.com |
| 5e | 2-methoxyphenyl | 3.11 ± 0.06 | 3.54 ± 0.03 | 3.87 ± 0.06 | mdpi.com |
| 5g | 3-nitrophenyl | 1.53 ± 0.02 | 1.67 ± 0.03 | 1.88 ± 0.02 | mdpi.com |
| 5h | 4-nitrophenyl | 1.62 ± 0.03 | 1.75 ± 0.02 | 1.94 ± 0.03 | mdpi.com |
| 5i | 3-bromo-4-methoxyphenyl | 1.77 ± 0.04 | 1.89 ± 0.02 | 1.99 ± 0.04 | mdpi.com |
Exploration of Therapeutic Areas
The structural framework of this compound is relevant to the development of therapeutic agents in several key areas.
Anti-Cancer: As demonstrated by the in vitro data, derivatives of 2-methoxypyridine are promising candidates for anti-cancer drug discovery. mdpi.comresearchgate.net The core structure serves as a valuable pharmacophore that can be elaborated to target various mechanisms in cancer progression. lookchem.com Related methoxybenzene sulphonamides have also been found to be potent inhibitors of cell proliferation and tubulin polymerization. nih.gov
Anti-Infective: The pyridine ring is a common feature in many anti-infective agents. While direct evidence for this compound derivatives is limited, related structures are explored for this purpose. For example, some quinoline (B57606) derivatives, which also contain a nitrogen heterocycle, are known for their antimicrobial activity. cymitquimica.com
Central Nervous System (CNS) Disorders: The methoxypyridine motif has been incorporated into molecules designed to treat neurological diseases. A notable example is the development of gamma-secretase modulators (GSMs) for Alzheimer's disease. In this context, the methoxypyridine ring was introduced to improve the drug-like properties of the compounds, including their activity and solubility. nih.gov Furthermore, tetrahydropyridine (B1245486) derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, another therapeutic strategy for Alzheimer's disease. openmedicinalchemistryjournal.com
Drug Metabolism and Pharmacokinetics (DMPK) Considerations for Derivatives
For any chemical entity to be a successful drug candidate, it must possess favorable Drug Metabolism and Pharmacokinetics (DMPK) properties. While specific DMPK data for this compound is not available, studies on its derivatives provide valuable insights.
In the development of methoxypyridine-based gamma-secretase modulators, the introduction of the methoxypyridine ring was a key strategy to enhance physicochemical properties. nih.gov This modification led to improved solubility compared to earlier fluorophenyl-containing analogs. nih.gov In vivo pharmacokinetic studies in mice demonstrated that some of these novel derivatives were capable of crossing the blood-brain barrier (BBB), a critical requirement for drugs targeting the CNS. nih.gov However, the study also noted that increasing the size of certain substituents on the molecule could lead to an accumulation of hydrophobicity and a reduction in aqueous solubility. nih.gov This highlights the delicate balance that must be achieved during lead optimization to maintain both potency and favorable DMPK characteristics.
Applications in Agrochemical and Material Sciences Research
Agrochemical Development using Pyridine (B92270) Derivatives
The pyridine ring is a fundamental scaffold in a multitude of agrochemicals, including fungicides, herbicides, and insecticides. The specific arrangement of substituents on the pyridine core is crucial for the biological activity of these compounds. Halogenated pyridines, in particular, are common precursors in the synthesis of potent agrochemicals.
Research into novel fungicides has shown that pyridine carboxamide derivatives can exhibit significant antifungal activity. For instance, certain novel pyridine carboxamides have been synthesized and tested for their efficacy against various plant pathogens. One study demonstrated that compounds like 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide show promising in vivo activity against Botrytis cinerea, a common fungal pathogen. nih.gov The synthesis of such molecules often involves the use of chlorinated pyridine intermediates. The structure of 4-Bromo-5-chloro-2-methoxypyridine, with its chlorine atom at the 5-position, makes it a suitable starting material for the synthesis of analogous compounds where the pyridine core is a key component of the final active ingredient.
Furthermore, bromo-chloro substituted pyridines have been utilized as intermediates in the synthesis of other complex heterocyclic systems with potential agrochemical applications. For example, 3-bromo-5-chloro-pyridines have been used as precursors in the synthesis of azatetralones, which are being investigated for their biological activities. google.com The presence of both bromine and chlorine on the pyridine ring of this compound offers multiple reaction sites for chemists to build more complex and potentially more effective agrochemical molecules. The methoxy (B1213986) group can also play a role in modulating the compound's solubility, stability, and interaction with biological targets.
Table 1: Examples of Pyridine Derivatives in Agrochemical Research
| Compound Class | Intermediate Example | Target Agrochemical Type | Research Focus |
|---|---|---|---|
| Pyridine Carboxamides | 6-chloronicotinic acid derivatives | Fungicides | Inhibition of succinate (B1194679) dehydrogenase |
| Azatetralones | 3-bromo-5-chloro-pyridines | Not Specified | Synthesis of novel heterocyclic structures |
Role as Building Blocks for Advanced Materials
The unique electronic and structural properties of the pyridine ring also make it a valuable component in the design of advanced organic materials. Substituted pyridines are increasingly being investigated as building blocks for materials with applications in electronics and photonics.
In the field of organic electronics, functionalized pyridines are recognized as important building blocks for the synthesis of materials used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the pyridine ring can be tuned by the introduction of various substituents, which in turn influences the electronic properties of the resulting material. Research into luminescent liquid crystals has explored the use of pyridine derivatives in creating materials with unique optical and electronic properties. For example, new pyridine derivatives have been designed and synthesized to act as liquid crystalline materials, which are crucial for display technologies. nih.gov
The presence of halogen atoms on the pyridine ring, such as in this compound, provides reactive handles for cross-coupling reactions, which are powerful tools for the synthesis of conjugated polymers and complex organic molecules. These reactions allow for the systematic construction of materials with tailored electronic and photophysical properties. For instance, vanillin-based building blocks have been used to create a variety of aromatic dibrominated monomers for organic electronic materials. acs.org Similarly, this compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of novel polymers with potential applications in organic electronics. The methoxy group can further modify the electronic properties and solubility of the resulting materials.
Moreover, the controlled arrangement of substituted pyridines can lead to materials with defined conformations and packing structures in the solid state. Research on pyridazine-based building blocks has shown that their molecular organization can be controlled by tuning the substituents, which is critical for their application as electron-transporting or hole-blocking materials in electronic devices. researchgate.netnih.gov The specific substitution pattern of this compound could be exploited to direct the self-assembly of larger molecular architectures, leading to new materials with desirable solid-state properties for advanced applications.
Table 2: Potential Applications of Pyridine-Based Advanced Materials
| Material Class | Pyridine Building Block Feature | Potential Application | Key Property |
|---|---|---|---|
| Luminescent Liquid Crystals | Electron-deficient core | Organic Light-Emitting Diodes (OLEDs) | Mesogenic and optical properties |
| Conjugated Polymers | Halogenated for cross-coupling | Organic Photovoltaics (OPVs) | Tunable electronic properties |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide |
| 3-bromo-5-chloro-pyridines |
| 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates |
Analytical and Spectroscopic Characterization Methods for Structural Elucidation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides fundamental information about the carbon-hydrogen framework of a molecule. For 4-Bromo-5-chloro-2-methoxypyridine, various NMR experiments are employed to confirm the substitution pattern on the pyridine (B92270) ring and the presence of the methoxy (B1213986) group.
Proton NMR (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms (protons) within the molecule. In this compound, three distinct proton signals are expected.
Aromatic Protons : The pyridine ring contains two protons at positions 3 and 6. Due to the asymmetric substitution, these protons are in unique chemical environments and are expected to appear as two separate signals, likely singlets, as they lack adjacent proton neighbors for spin-spin coupling. The proton at the C6 position is typically shifted further downfield due to the influence of the adjacent nitrogen atom.
Methoxy Protons : The three protons of the methoxy (-OCH₃) group are equivalent and will appear as a sharp singlet. This signal is typically found in the upfield region of the spectrum compared to the aromatic protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-3 | 7.0 - 7.5 | Singlet (s) | 1H |
| H-6 | 7.8 - 8.2 | Singlet (s) | 1H |
Note: Predicted values are based on typical chemical shifts for substituted pyridines. Actual values may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. For this compound, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group. The chemical shifts are influenced by the attached atoms (N, Br, Cl, O).
C2 Carbon : Attached to both the electronegative nitrogen and oxygen atoms, this carbon is expected to be the most downfield of the ring carbons.
C4 and C5 Carbons : These carbons are directly bonded to the bromine and chlorine atoms, respectively, and their chemical shifts will be significantly affected by these halogens.
C3 and C6 Carbons : These carbons are bonded to hydrogen atoms.
Methoxy Carbon : The carbon of the -OCH₃ group will appear in the typical upfield region for ether-like carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 160 - 165 |
| C-3 | 110 - 115 |
| C-4 | 118 - 123 |
| C-5 | 125 - 130 |
| C-6 | 145 - 150 |
Note: Predicted values are based on substituent effects on pyridine rings. Actual values may vary.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this molecule, no cross-peaks would be expected between the H-3 and H-6 protons, confirming their lack of direct coupling.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached. This would show correlations between the H-3 signal and the C-3 signal, the H-6 signal and the C-6 signal, and the methoxy protons with the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. This is vital for confirming the substitution pattern. Key expected correlations include the methoxy protons showing a cross-peak to the C-2 carbon, and the H-6 proton showing correlations to C-2 and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies atoms that are close in space. A potential NOE correlation between the methoxy protons and the H-6 proton would provide strong evidence for the placement of the methoxy group at the C-2 position.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. It is also highly effective for detecting and identifying impurities.
HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. The presence of bromine and chlorine atoms in this compound creates a distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (1:1 ratio), while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion (M), with significant signals at M, M+2, and M+4.
Table 3: Predicted HRMS Data for this compound (C₆H₅BrClNO)
| Ion Formula | Calculated Monoisotopic Mass (Da) |
|---|---|
| [C₆H₅⁷⁹Br³⁵ClNO]⁺ | 220.92430 |
| [C₆H₅⁸¹Br³⁵ClNO]⁺ | 222.92225 |
| [C₆H₅⁷⁹Br³⁷ClNO]⁺ | 222.92133 |
Note: The calculated mass is for the molecular ion [M]⁺.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used for separating, identifying, and quantifying components in a mixture. resolvemass.caijprajournal.combiomedres.us It is particularly valuable for impurity profiling in pharmaceutical and chemical research. chimia.chchimia.ch
The process involves:
Liquid Chromatography (LC) Separation : The sample is first passed through an LC column, which separates the target compound, this compound, from any impurities based on their physicochemical properties, such as polarity. resolvemass.cabiomedres.us
Mass Spectrometry (MS) Detection : The separated components are then introduced into the mass spectrometer, which ionizes them and measures their mass-to-charge ratio, allowing for the detection of the target compound and any co-eluting impurities.
Tandem Mass Spectrometry (MS/MS) : For structural confirmation and enhanced sensitivity, tandem MS (MS/MS) is employed. The molecular ion of the target compound is selected and fragmented. The resulting fragmentation pattern is a unique fingerprint that can be used for definitive identification and for developing highly selective quantitative methods. This same process can be applied to unknown peaks in the chromatogram to identify potential impurities, such as synthetic precursors, by-products, or degradation products. chimia.ch
This technique offers high sensitivity and specificity, making it ideal for detecting and quantifying trace-level impurities that might affect the quality and reliability of research outcomes. resolvemass.cabiomedres.us
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The IR spectrum provides information about the vibrations of chemical bonds, which absorb infrared radiation at specific frequencies. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and its substituents.
The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. acs.orgpw.edu.pl The substitution pattern on the pyridine ring influences the exact position and intensity of these bands.
The presence of the methoxy group (-OCH₃) would be indicated by C-H stretching vibrations of the methyl group, typically observed between 2950 and 2850 cm⁻¹, and a characteristic C-O stretching band. The aromatic ether C-O bond is expected to show a strong absorption band in the range of 1275-1200 cm⁻¹.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methyl C-H (methoxy) | Stretching | 2950 - 2850 |
| Pyridine Ring (C=C, C=N) | Stretching | 1600 - 1400 |
| Aromatic Ether (C-O) | Stretching | 1275 - 1200 |
| C-Cl | Stretching | 850 - 550 |
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for the separation, identification, and purity assessment of organic compounds. For a substituted pyridine like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable analytical tools. cdc.gov
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC would be a suitable method for purity determination. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
A typical stationary phase would be a C18-bonded silica (B1680970) column. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly achieved using a UV detector, as the pyridine ring is a strong chromophore. The retention time of the compound would depend on the specific conditions, such as the mobile phase composition and flow rate.
Table 2: Illustrative HPLC Conditions for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Detector | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. cdc.gov Given the likely volatility of this compound, GC is an excellent method for assessing its purity. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.
A capillary column with a nonpolar or medium-polarity stationary phase, such as a phenyl-substituted polysiloxane, would be appropriate. The choice of detector is crucial; a Flame Ionization Detector (FID) can be used for general-purpose analysis, while an Electron Capture Detector (ECD) or a halogen-specific detector (XSD) would offer higher sensitivity and selectivity for this halogenated compound. osha.govnih.gov For definitive identification, GC coupled with Mass Spectrometry (GC-MS) is the preferred method, as it provides both retention time and mass spectral data. scholaris.ca
Table 3: Representative GC Conditions for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm) with a 5% phenyl polysiloxane stationary phase |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |
X-Ray Crystallography for Solid-State Structure Determination
Table 4: Expected Structural Information from X-Ray Crystallography of this compound
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-O, C-Cl, C-Br). |
| Bond Angles | The angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Intermolecular Interactions | Details of how molecules are arranged and interact with each other in the crystal. |
Future Directions and Emerging Research Avenues
Computational Design of Novel Derivatives
The core structure of 4-Bromo-5-chloro-2-methoxypyridine is an ideal candidate for computational drug design. The strategic placement of its functional groups allows for systematic modification to enhance interactions with biological targets.
Modern computational methods are instrumental in guiding the synthesis of new derivatives. nih.gov Techniques such as Free Energy Perturbation (FEP+) can predict the binding affinities of modified compounds to target proteins, allowing researchers to prioritize the synthesis of only the most promising candidates. nih.gov This in silico approach accelerates the discovery process and reduces waste. For instance, computational models can explore how replacing the bromine or chlorine atoms with other functional groups might enhance a molecule's ability to inhibit key enzymes like kinases or proteases. nih.gov
Furthermore, the design of derivatives often focuses on improving physicochemical properties. Scaffolds containing heterocycles are frequently used to address issues like poor compound solubility. nih.gov Computational tools can predict how changes to the this compound structure will affect properties like solubility and cell permeability, which are critical for the development of effective therapeutic agents.
Table 1: Hypothetical Derivative Design via Computational Modeling
| Modification to Scaffold | Target Property | Computational Method | Potential Outcome |
|---|---|---|---|
| Replace Bromine with Phenyl Group | Increase Binding Affinity | FEP+ | Enhanced hydrophobic interactions with target protein. |
| Modify Methoxy (B1213986) Group | Improve Solubility | Polar Surface Area (PSA) Calculation | Increased bioavailability for biological testing. |
Sustainable Synthesis and Biocatalysis for Pyridine (B92270) Scaffolds
The chemical industry is increasingly focused on developing sustainable and efficient manufacturing processes. researchgate.net Biocatalysis, which uses enzymes to perform chemical transformations, offers a powerful alternative to traditional synthetic methods for creating nitrogen heterocycles like pyridines. acs.orgacs.org Enzymes operate under mild conditions, such as room temperature and neutral pH, and can exhibit remarkable regio- and stereoselectivity, leading to purer products and less environmental waste. researchgate.netacs.org
Recent advancements have seen the rise of chemo-enzymatic strategies, which combine the best of chemical synthesis and biocatalysis. acs.org For example, enzyme cascades involving amine oxidases and ene imine reductases have been developed for the asymmetric dearomatization of activated pyridines to produce chiral piperidines, which are highly valuable structures in pharmaceuticals. researchgate.netacs.org These biocatalytic cascades can create complex, stereo-defined molecules that are challenging to produce using conventional chemistry. acs.org The integration of such biocatalytic steps into the synthesis of derivatives from this compound could lead to more sustainable and efficient production of novel compounds. rsc.org
Table 2: Comparison of Synthetic Approaches for Pyridine Derivatives
| Parameter | Traditional Chemical Synthesis | Biocatalytic Synthesis |
|---|---|---|
| Reaction Conditions | Often requires high temperatures and pressures. | Operates under mild, ambient conditions. researchgate.net |
| Selectivity | May produce mixtures of isomers, requiring extensive purification. | High regio- and stereoselectivity, leading to purer products. acs.org |
| Catalysts | Often relies on expensive and toxic heavy metal catalysts. | Uses biodegradable enzymes. acs.org |
| Environmental Impact | Can generate significant chemical waste. | Greener process with less waste. |
Advanced Applications in Chemical Biology and Diagnostics
The functional groups on this compound make it a versatile starting material for creating tools for chemical biology and diagnostics. Chemical biology utilizes small molecules to study and manipulate biological systems, and this scaffold is well-suited for generating libraries of compounds for screening.
Derivatives of this compound could be synthesized and tested for a wide range of biological activities. For example, substituted pyridines have been investigated as potent inhibitors of bacterial enzymes like phosphopantetheinyl transferase (PPTase), which could lead to new antibacterial agents. acs.org Other methoxypyridine derivatives have been studied for their cytotoxic activity against cancer cell lines, suggesting a potential avenue for developing new anticancer agents. researchgate.net
In diagnostics, the unique features of the this compound scaffold could be exploited. The bromine and chlorine atoms are heavy atoms that can be useful in X-ray crystallography to help determine the three-dimensional structure of a drug target bound to a derivative of the compound. Furthermore, the bromine atom could potentially be replaced with a radioisotope, such as Bromine-76, to create a positron emission tomography (PET) tracer for molecular imaging, allowing for non-invasive visualization of biological processes in real-time.
Table 3: Potential Applications in Chemical Biology and Diagnostics
| Application Area | Specific Use | Enabling Feature of Scaffold |
|---|---|---|
| Chemical Biology | Development of enzyme inhibitors (e.g., for kinases). | Halogen atoms facilitate binding to enzyme active sites. |
| Creation of probes to study bacterial metabolism. acs.org | Versatile scaffold for creating diverse molecular structures. | |
| Drug Discovery | Synthesis of compound libraries for high-throughput screening. | Multiple reactive sites for diversification. |
| Diagnostics | Aid in X-ray crystallography of protein-ligand complexes. | Presence of heavy atoms (Br, Cl). |
Q & A
Q. What are the common synthetic routes for preparing 4-bromo-5-chloro-2-methoxypyridine, and how do reaction conditions influence yield?
- Methodological Answer : A typical approach involves halogenation and methoxylation of pyridine precursors. For example, nitration followed by reduction (e.g., using stannous chloride in HCl) can introduce amino groups, which are then substituted via Sandmeyer reactions to install halogens . The methoxy group is often introduced via nucleophilic substitution using methanol under basic conditions. Reaction temperature and stoichiometry of halogenating agents (e.g., NBS or Cl₂) critically affect regioselectivity and by-product formation. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended to isolate the target compound .
Q. How can researchers confirm the purity and structural identity of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at ~3.8 ppm, pyridine ring protons in the 6.5–8.5 ppm range) . High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (using SHELX programs for refinement) provides definitive structural proof but requires high-quality single crystals grown via slow evaporation in solvents like acetonitrile . HPLC (C18 column, methanol/water gradient) assesses purity (>98% recommended for biological studies) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The methoxy group at the 2-position acts as an electron-donating group, directing electrophilic substitution to the 4- and 5-positions. In Suzuki-Miyaura couplings, the bromine at position 4 is more reactive than chlorine at position 5 due to lower bond dissociation energy. Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids in THF/H₂O at 80°C for selective coupling at the 4-position. Monitor reaction progress via TLC and optimize ligand choice (e.g., XPhos) to suppress dehalogenation side reactions .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
- Methodological Answer : Crystallization difficulties arise from halogen-heavy structures causing lattice disorder. Use slow diffusion methods with dichloromethane/hexane mixtures to enhance crystal packing. If twinning occurs, employ SHELXL’s TWIN command for refinement . For poor diffraction, try cryocooling (100 K) with a cryoprotectant (e.g., glycerol). Collect high-resolution data (≤0.8 Å) to resolve positional disorder of halogens .
Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies often stem from solvent effects or impurities. For NMR, consistently use deuterated DMSO or CDCl₃ and report solvent peaks. Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals. If MS data conflicts, compare isotopic patterns (e.g., Br/Cl natural abundance) with theoretical simulations. For biological activity inconsistencies, standardize assay conditions (e.g., cell line, incubation time) and confirm compound stability under experimental conditions .
Experimental Design & Troubleshooting
Q. What are the optimal conditions for selective dehalogenation of this compound?
- Methodological Answer : To selectively remove bromine, use Zn dust in acetic acid at 60°C, monitoring via GC-MS. For chlorine retention, avoid strong reducing agents like LiAlH₄. Alternatively, employ photocatalytic dehalogenation with Ir(ppy)₃ under blue LED light in DMF, which favors bromine removal due to its lower redox potential .
Q. How can researchers design a stability study for this compound under varying pH conditions?
- Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Sample aliquots at 0, 24, 48, and 72 hours. Analyze degradation products via LC-MS/MS and quantify parent compound loss using a calibration curve. For hydrolytic stability, focus on pH 7–9, where methoxy groups are prone to nucleophilic attack. Use Arrhenius plots to extrapolate shelf-life under storage conditions .
Data Analysis & Validation
Q. What computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer : Perform docking studies (AutoDock Vina) against target proteins (e.g., kinases) using the crystal structure of the parent compound. Validate with MD simulations (GROMACS) to assess binding stability. Use QSAR models trained on halogenated pyridine datasets to predict IC₅₀ values. Cross-check predictions with in vitro assays (e.g., enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
